molecular formula C16H21FN2O2 B5450957 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE

Cat. No.: B5450957
M. Wt: 292.35 g/mol
InChI Key: QEZMUFRTFRFGJN-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazino)-2-(4-fluorophenoxy)-1-propanone: Similar structure with a methyl group instead of an allyl group.

    1-(4-Phenylpiperazino)-2-(4-fluorophenoxy)-1-propanone: Similar structure with a phenyl group instead of an allyl group.

    1-(4-Benzylpiperazino)-2-(4-fluorophenoxy)-1-propanone: Similar structure with a benzyl group instead of an allyl group.

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE is unique due to the presence of the allyl group, which can impart distinct chemical and biological properties compared to its analogs. The allyl group can participate in unique chemical reactions and may influence the compound’s interaction with biological targets.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-6-4-14(17)5-7-15/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZMUFRTFRFGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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